molecular formula C11H13NO3 B8294469 N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

Cat. No.: B8294469
M. Wt: 207.23 g/mol
InChI Key: HKKSRPYHOYQTCL-UHFFFAOYSA-N
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Description

N-[3-(1,3-Dioxolan-2-yl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the meta-position with a 1,3-dioxolane moiety. The 1,3-dioxolane group is a five-membered cyclic ether containing two oxygen atoms, which imparts distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)11-14-5-6-15-11/h2-4,7,11H,5-6H2,1H3,(H,12,13)

InChI Key

HKKSRPYHOYQTCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The substituent attached to the phenyl ring significantly influences the physical, chemical, and biological properties of acetamide derivatives. Below is a comparative analysis:

N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]acetamide ()
  • Structure : Phenyl ring substituted with an isoindole-1,3-dione group.
  • Key Differences :
    • The isoindole-1,3-dione group introduces two ketone oxygen atoms, enhancing hydrogen-bond acceptor capacity compared to the dioxolane’s ether oxygens.
    • Molecular Weight: 280.28 g/mol (vs. ~207.22 g/mol for the target compound).
  • Applications : Isoindole derivatives are often explored for photophysical properties and as intermediates in organic synthesis .
Chalcone-Acetamide Hybrids ()
  • Examples :
    • ChOCH3: N-[4-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide.
  • Key Differences: The chalcone moiety (α,β-unsaturated ketone) introduces conjugation, enabling nonlinear optical (NLO) properties. The dioxolane group in the target compound lacks this conjugation but may offer improved solubility due to its ether oxygen atoms.
  • Research Findings : Chalcone derivatives exhibit strong two-photon absorption (TPA) and multiphoton-excited fluorescence, properties influenced by electron-donating groups like methoxy .
Tetrahydrocarbazole Derivatives ()
  • Examples :
    • N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide.
  • Biological Activity: Such derivatives are investigated for specific pharmacological activities, though cytotoxicity data for the target compound remain unreported .

Halogenated and Heterocyclic Derivatives

Chlorinated Acetamides ()
  • Examples :
    • N-(3-Chloro-4-hydroxyphenyl)acetamide.
    • N-(2,5-Dichloro-4-hydroxyphenyl)acetamide.
  • Key Differences :
    • Halogen substituents (Cl) increase lipophilicity and metabolic stability but reduce solubility compared to the dioxolane group.
    • Cytotoxicity: Chlorinated derivatives show moderate to significant cell toxicity, suggesting the dioxolane group may offer a safer profile pending further studies .
Pyrazole and Thiazole Derivatives ()
  • Examples :
    • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ().
    • N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide ().
  • Key Differences :
    • Thiazole and pyrazole rings introduce nitrogen atoms, enabling coordination chemistry (e.g., ligand design) and altering electronic properties.
    • Biological Relevance: Thiazole derivatives are explored for antimicrobial and anticancer activities .

Structural and Thermodynamic Data

A comparison of molecular parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
N-[3-(1,3-Dioxolan-2-yl)phenyl]acetamide C₁₁H₁₃NO₃ 207.22* 1,3-Dioxolane High solubility, H-bond acceptor
N-[2-(Isoindole-1,3-dione)phenyl]acetamide C₁₆H₁₂N₂O₃ 280.28 Isoindole-1,3-dione Photophysical applications
ChOCH3 (Chalcone derivative) C₁₈H₁₇NO₃ 295.33 4-Methoxyphenyl chalcone Nonlinear optical properties
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 185.61 Cl, OH Cytotoxicity (moderate)

*Calculated based on molecular formula.

Preparation Methods

Catalytic Hydrogenation with Palladium on Carbon

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing nitro groups to amines. In one protocol, a nitro precursor (1.95 g, 0.01 mol) was dissolved in methanol (50 mL) and stirred under hydrogen gas at room temperature for 4 hours in the presence of 10% Pd/C. This method achieved a 97% yield of 3-(1,3-dioxolan-2-yl)aniline, as confirmed by mass spectrometry (MS (ESI) m/z: 166 [M+H]⁺). The reaction’s mild conditions and high yield make it suitable for laboratory-scale synthesis.

Iron-Mediated Reduction in Ethanol-Water Solvent

An alternative approach utilizes iron powder and ammonium chloride in a mixed ethanol-water solvent. Combining the nitro compound (6.45 g, 33.1 mmol) with iron powder (9.27 g, 165.5 mmol) and ammonium chloride (885.4 mg, 16.55 mmol) at 80°C for 30 minutes yielded the aniline intermediate in 82.7% yield . This method offers cost advantages due to the use of inexpensive reagents, though scalability may be limited by the exothermic nature of the reaction.

Low-Pressure Hydrogenation with Pd/C in Ethanol

A third method employed Pd/C (50%) in ethanol under hydrogen at room temperature overnight, yielding the aniline product in 55% yield after column chromatography. While this method avoids high-pressure equipment, the lower yield compared to other methods suggests potential inefficiencies in catalyst loading or reaction time.

Table 1: Comparative Analysis of Nitro Reduction Methods

MethodCatalystSolventTemperatureTimeYield
Catalytic Hydrogenation10% Pd/CMethanol20°C4 h97%
Iron-Mediated ReductionFe/NH₄ClEthanol/H₂O80°C0.5 h82.7%
Low-Pressure Hydrogenation50% Pd/CEthanol20°C12 h55%

Optimization and Scalability Considerations

Catalyst Loading and Reaction Time

The Pd/C-catalyzed hydrogenation method demonstrates superior yield (97%) and shorter reaction time (4 hours), making it ideal for industrial applications. However, the cost of palladium catalysts may necessitate recovery protocols to enhance economic viability.

Solvent Selection

Methanol and ethanol-water systems offer distinct advantages: methanol enhances hydrogen solubility, while ethanol-water mixtures reduce environmental impact. The iron-mediated method’s use of water aligns with green chemistry principles but requires careful temperature control.

Purification Techniques

Column chromatography (hexanes/ethyl acetate, 8:1) is employed to isolate the aniline intermediate. For the acetamide, recrystallization or trituration may improve purity without chromatography.

Analytical Characterization

Spectroscopic Confirmation

  • Mass Spectrometry (MS): The aniline intermediate exhibits a molecular ion peak at m/z 166 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR of 3-(1,3-dioxolan-2-yl)aniline shows characteristic signals at δ 5.10 (s, 1H, dioxolane) and δ 6.50–7.20 (m, 4H, aromatic).

Physicochemical Properties

  • LogP: The calculated consensus LogP (1.15) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Solubility: Aqueous solubility ranges from 1.28 mg/mL to 11.4 mg/mL, depending on the solvent system .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves acetylation of a phenylenediamine precursor or condensation of 1,3-dioxolane-containing intermediates with acetamide derivatives. Key steps include:

  • Acetylation : Use of acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the acetamide group. Temperature control (60–80°C) minimizes side reactions .
  • Cyclization : Formation of the 1,3-dioxolane ring via acid-catalyzed reactions (e.g., H₂SO₄ or p-toluenesulfonic acid) with diols or carbonyl compounds. Solvent choice (e.g., toluene or DMF) impacts reaction efficiency .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures high purity. Yield optimization relies on stoichiometric ratios and catalyst loading (e.g., 5–10 mol% for Pd-based catalysts) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the acetamide carbonyl signal (~168–170 ppm in ¹³C NMR) and the 1,3-dioxolane protons (δ 4.8–5.2 ppm as a multiplet in ¹H NMR). Aromatic protons in the phenyl group appear as a singlet or doublet depending on substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the dioxolane ring (m/z ~72) .
  • IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and dioxolane C-O-C (~1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the acetylation step, and what analytical methods validate successful optimization?

  • Methodological Answer :

  • Reaction Tuning : Increase acetylating agent equivalents (e.g., 1.5–2.0 equivalents of acetic anhydride) and use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours) .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ to enhance acetylation efficiency. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Validation : Compare yields using HPLC with a C18 column (retention time ~8–10 min) and quantify impurities via LC-MS to confirm side-product reduction .

Q. What strategies are recommended for resolving contradictory biological activity data in studies of this compound across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based luminescence) to account for metabolic interference from the dioxolane moiety .
  • Orthogonal Testing : Validate enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to measure binding kinetics (KD values) independently .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolyzed metabolites (e.g., ring-opened diols) that may exhibit off-target effects in specific assay conditions .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with target enzymes, and how should these be validated experimentally?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrogen bonding with the acetamide carbonyl and hydrophobic contacts with the dioxolane ring) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .
  • Experimental Validation : Confirm predictions via isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) and X-ray crystallography for structural resolution .

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